1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an isobutoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate.
Attachment of the Isobutoxymethyl Group: The isobutoxymethyl group can be attached through nucleophilic substitution reactions, where an appropriate isobutoxymethyl halide reacts with the pyrazole derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl and isobutoxymethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the lipophilicity and binding affinity of the compound, while the isobutoxymethyl group can influence its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole
- 1-(2,2-Difluoroethyl)-3-(methoxymethyl)-1H-pyrazole
- 1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole
Uniqueness: 1-(2,2-Difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is unique due to the presence of both the difluoroethyl and isobutoxymethyl groups, which can impart distinct physicochemical properties and biological activities compared to its analogs. The combination of these groups can enhance the compound’s stability, lipophilicity, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-8(2)6-15-7-9-3-4-14(13-9)5-10(11)12/h3-4,8,10H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQWCTNDACNZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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